2-Bromo-3-oxobutanal IUPAC name and CAS number 87005-15-0
2-Bromo-3-oxobutanal IUPAC name and CAS number 87005-15-0
An In-Depth Technical Guide to 2-Bromo-3-oxobutanal (CAS: 87005-15-0): A Versatile Intermediate for Chemical Synthesis and Drug Discovery
Abstract
2-Bromo-3-oxobutanal, identified by CAS number 87005-15-0, is a highly reactive organic compound of significant interest to the research and drug development communities.[1] Its molecular architecture, featuring an aldehyde, a ketone, and an α-bromo functional group, makes it a potent and versatile building block in synthetic organic chemistry.[1][2][3] This guide provides a comprehensive technical overview of its chemical properties, reactivity profile, synthetic methodologies, and applications, with a particular focus on its utility in the construction of complex heterocyclic systems relevant to medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical insights into its handling, safety, and characterization.
Nomenclature and Physicochemical Properties
Correctly identifying a chemical is the foundation of safe and effective research. The compound with CAS number 87005-15-0 is systematically named according to IUPAC nomenclature.
The physical and chemical properties of 2-Bromo-3-oxobutanal are summarized below. These values are critical for planning reactions, particularly for calculations involving stoichiometry and for anticipating the compound's behavior under various experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C4H5BrO2 | [1][2][4][5] |
| Molecular Weight | 164.99 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid (likely) | [1] |
| Purity | Typically available at ≥95% | [1][2][5] |
| InChI Key | LOGAXLAFZKOKQR-UHFFFAOYSA-N | [2][5][7] |
| SMILES | CC(=O)C(C=O)Br | [4][7] |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere, in a dark place | [8] |
The Chemistry of a Multifunctional Reagent: Reactivity Profile
The synthetic utility of 2-Bromo-3-oxobutanal stems from its high reactivity, which is a direct consequence of its three distinct functional groups. The interplay between the aldehyde, ketone, and α-bromo substituent governs its chemical behavior and provides multiple avenues for molecular elaboration.
The molecule's structure presents several sites susceptible to chemical attack. The carbonyl carbons of both the aldehyde and ketone are electrophilic, while the bromine atom is a leaving group in nucleophilic substitution reactions. The presence of two electron-withdrawing carbonyl groups also increases the acidity of the α-hydrogen at the C2 position.
Electrophilic and Nucleophilic Reaction Profiles
The molecule contains both electrophilic and nucleophilic centers, making it susceptible to a variety of attacks.[2][3]
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Reactions at the Carbonyl Groups: Both the aldehyde and ketone carbonyls are electrophilic. The aldehyde is generally more reactive towards nucleophilic attack than the ketone due to reduced steric hindrance and greater polarization.[2] This differential reactivity can be exploited for selective transformations.
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Nucleophilic Substitution (SN2): The bromine atom is located at the alpha-position to a carbonyl group, making it an excellent leaving group in nucleophilic substitution reactions. These reactions typically proceed via an SN2 pathway, where a nucleophile attacks the carbon atom bearing the bromine, leading to inversion of stereochemistry if the carbon is chiral.[2]
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Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo the Favorskii rearrangement to form a carboxylic acid derivative.[2] This proceeds through a cyclopropanone intermediate formed from the enolate.
Synthesis and Purification
The synthesis of α-halo carbonyl compounds like 2-Bromo-3-oxobutanal is a fundamental process in organic chemistry.[2] A direct and common approach is the halogenation of a suitable precursor.
Synthetic Strategy: Regioselective Bromination
The most direct route to 2-Bromo-3-oxobutanal is the bromination of 3-oxobutanal. A key challenge in this synthesis is controlling the position of bromination (regioselectivity). However, the C-2 position is doubly activated by both the aldehyde and ketone carbonyl groups. This makes the C-2 proton the most acidic, favoring the formation of the enol or enolate at this position, which then readily reacts with a brominating agent. This inherent electronic preference strongly favors the desired product over bromination at the C-4 methyl group.[2]
Experimental Protocol: Synthesis of 2-Bromo-3-oxobutanal
The following is a generalized protocol based on standard laboratory procedures for α-bromination.
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Reaction Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of 3-oxobutanal in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cooled to 0 °C in an ice bath. Rationale: Anhydrous conditions are crucial to prevent side reactions with water. Low temperature helps to control the reaction rate and minimize the formation of poly-brominated byproducts.
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Brominating Agent Addition: A solution of bromine (Br₂) in the same solvent is added dropwise from the dropping funnel over 30-60 minutes with vigorous stirring. The characteristic red-brown color of bromine should dissipate upon addition. Rationale: Slow, dropwise addition ensures that the bromine concentration remains low, which is key to achieving mono-bromination and maintaining temperature control.
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Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, it is carefully quenched by the addition of a dilute aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
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Work-up and Extraction: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. Rationale: This standard work-up procedure removes water-soluble impurities and isolates the crude product.
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Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Bromo-3-oxobutanal.
Applications in Advanced Synthesis & Drug Discovery
The unique reactivity of 2-Bromo-3-oxobutanal makes it a valuable intermediate, particularly for constructing molecules of pharmaceutical interest.
A Cornerstone for Heterocycle Synthesis
The bifunctional nature of 2-Bromo-3-oxobutanal makes it an ideal precursor for synthesizing five-membered heterocyclic rings, which are common scaffolds in many drugs. Its α-haloketone moiety is the key reactive feature for classic condensation reactions.[2] For example, in the Hantzsch thiazole synthesis, an α-haloketone reacts with a thioamide to form a thiazole ring.
The Role of Bromine in Medicinal Chemistry
The introduction of a bromine atom into a potential drug molecule is a recognized strategy in medicinal chemistry.[9] This "bromination" can influence a compound's properties in several beneficial ways:
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Increased Potency: The bromine atom can form halogen bonds, a type of non-covalent interaction that can enhance the binding affinity of a drug to its target protein.[9][10]
-
Modulated Metabolism: The presence of a halogen can alter the metabolic profile of a drug, potentially increasing its duration of action.[10]
-
Bioisosteric Replacement: Bromine can serve as a bioisostere for other groups, allowing chemists to fine-tune the steric and electronic properties of a molecule.
Given these advantages, 2-Bromo-3-oxobutanal serves not just as a structural scaffold but also as a tool for introducing a functionally important bromine atom into a final drug candidate.
Safety, Handling, and Storage
Due to its reactivity, 2-Bromo-3-oxobutanal must be handled with appropriate care.
-
GHS Hazard Classification: The compound is classified as an irritant.[2][4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11][12]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11][13] Avoid contact with skin and eyes.[12]
-
Storage: The compound should be stored in a tightly sealed container in a freezer at or below -20°C, preferably under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation.[8]
Expected Spectroscopic Characterization
While specific spectral data must be obtained experimentally for each batch, the expected spectroscopic features of 2-Bromo-3-oxobutanal can be predicted based on its structure. This is an essential part of verifying the identity and purity of the synthesized product.
| Spectroscopy | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet, significantly downfield (δ ≈ 9.5-10.0 ppm).- Methine proton (CHBr) singlet or doublet (δ ≈ 4.5-5.5 ppm).- Methyl protons (CH₃) singlet (δ ≈ 2.2-2.5 ppm). |
| ¹³C NMR | - Aldehyde carbonyl carbon (δ ≈ 190-200 ppm).- Ketone carbonyl carbon (δ ≈ 195-205 ppm).- Methine carbon (C-Br) (δ ≈ 45-60 ppm).- Methyl carbon (δ ≈ 25-30 ppm). |
| IR (Infrared) | - Two distinct C=O stretching bands for aldehyde and ketone (≈ 1720-1740 cm⁻¹).- C-H stretch for the aldehyde proton (≈ 2720 and 2820 cm⁻¹).- C-Br stretch (≈ 500-600 cm⁻¹). |
| Mass Spec (MS) | - Molecular ion peaks (M⁺ and M+2⁺) with a characteristic ~1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). |
Conclusion
2-Bromo-3-oxobutanal is a powerful and versatile reagent for the advanced organic chemist. Its dense and varied functionality provides a platform for a wide range of chemical transformations, most notably in the regioselective synthesis of complex heterocyclic systems. For researchers and professionals in drug discovery, this compound represents not only a valuable structural building block but also a strategic entry point for incorporating bromine, an atom known to favorably modulate the biological properties of therapeutic agents. Proper understanding of its reactivity, combined with stringent adherence to safety and handling protocols, will enable its effective use in the synthesis of novel and impactful molecules.
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